5,8-Quinolinedione, 6,7-dichloro-, 1-oxide
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Overview
Description
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups The presence of chlorine atoms at the 6 and 7 positions and an oxide group at the 1 position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-quinolinedione, 6,7-dichloro-, 1-oxide typically involves the oxidation of 6,7-dichloroquinoline-5,8-dione. One common method includes the use of sodium chlorate in hydrochloric acid as the oxidizing agent . The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: Chlorine atoms at the 6 and 7 positions can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Sodium chlorate in hydrochloric acid.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted quinolinediones depending on the substituent used.
Scientific Research Applications
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide has several applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and proteins. For example, it is a substrate for the enzyme DT-diaphorase (NQO1), which is involved in the reduction of quinones . The molecular docking studies have shown that the arrangement and type of interactions between the compound and the enzyme depend on the substituents present .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloro-5,8-quinolinedione: Lacks the oxide group at the 1 position.
5,8-Quinolinedione: Lacks chlorine atoms at the 6 and 7 positions.
6,7-Dichloro-2-methyl-5,8-quinolinedione: Contains a methyl group at the 2 position instead of the oxide group at the 1 position.
Uniqueness
5,8-Quinolinedione, 6,7-dichloro-, 1-oxide is unique due to the presence of both chlorine atoms and an oxide group, which confer distinct chemical properties and reactivity
Properties
CAS No. |
84289-01-0 |
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Molecular Formula |
C9H3Cl2NO3 |
Molecular Weight |
244.03 g/mol |
IUPAC Name |
6,7-dichloro-1-oxidoquinolin-1-ium-5,8-dione |
InChI |
InChI=1S/C9H3Cl2NO3/c10-5-6(11)9(14)7-4(8(5)13)2-1-3-12(7)15/h1-3H |
InChI Key |
YTBFFBZWASJMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=C(C2=O)Cl)Cl)[N+](=C1)[O-] |
Origin of Product |
United States |
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